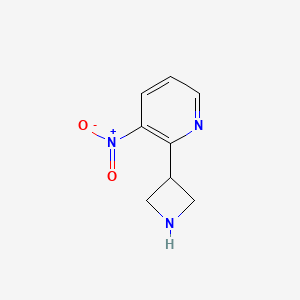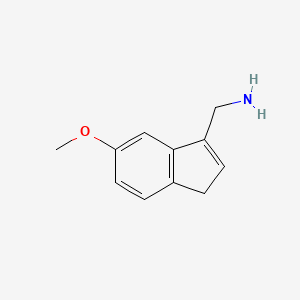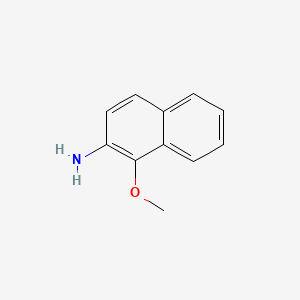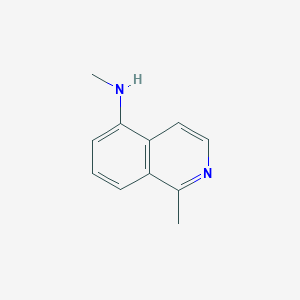
N,1-Dimethylisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Dimethylisoquinolin-5-amine is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines this compound is characterized by the presence of a dimethylamino group at the nitrogen atom and the fifth position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethylisoquinolin-5-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or rhodium, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N,1-Dimethylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
N,1-Dimethylisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,1-Dimethylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as methionine S-adenosyltransferase-2 (MAT2A), which plays a role in cellular methylation processes . By inhibiting this enzyme, this compound can affect gene expression and cell proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
- N-Methylisoquinolin-1-amine
- N,N-Dimethylisoquinolin-1-amine
- N-Methylisoquinolin-5-amine
Comparison: N,1-Dimethylisoquinolin-5-amine is unique due to the presence of the dimethylamino group at both the nitrogen atom and the fifth position of the isoquinoline ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
N,1-dimethylisoquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-8-9-4-3-5-11(12-2)10(9)6-7-13-8/h3-7,12H,1-2H3 |
InChI-Schlüssel |
POZINOFNIKFOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1C=CC=C2NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


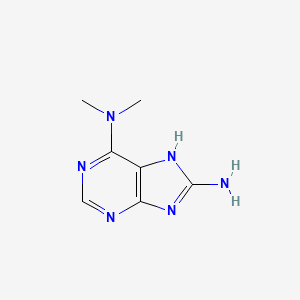
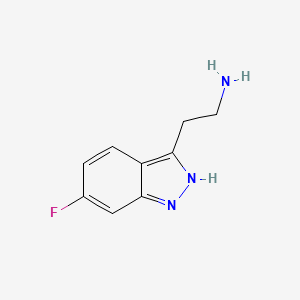



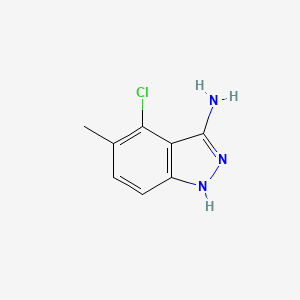


![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)

![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)
